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molecular formula C12H11BrINO B8341031 2-(4-Bromo-phenyl)-4-(2-iodo-ethyl)-5-methyl-oxazole

2-(4-Bromo-phenyl)-4-(2-iodo-ethyl)-5-methyl-oxazole

Cat. No. B8341031
M. Wt: 392.03 g/mol
InChI Key: VQLVDQGWSNHYAZ-UHFFFAOYSA-N
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Patent
US07666871B2

Procedure details

Add 2,8,9-trimethyl-2,5,8,9-tetraaza-1-phosphabicyclo[3.3.3]undecane (3.17 g, 14.7 mmol) as a solution using acetonitrile (10 mL) to a solution of 2-(4-bromo-phenyl)-4-(2-iodo-ethyl)-5-methyl-oxazole (See Intermediate 30) (4.38 g, 11.1 mmol) in 2.8:1 acetonitrile:THF (190 mL). After 4 hrs, concentrate under reduced pressure and add EtOAc and water to the residue. Separate the layers and extract the aqueous material with EtOAc. Wash the crude organic extract with water, dry over MgSO4, filter and concentrate. Purify on silica gel eluting with 7% EtOAc to give 2-(4-bromo-phenyl)-5-methyl-4-vinyl-oxazole (2.31 g, 83%): 1H NMR (400 Hz): (CDCl3) δ 7.89 (d, 2H, J=8 Hz), 7.57 (d, 2H, J=8 Hz), 6.54 (dd, 1H, J=17, 11 Hz), 5.93 (dd, 1H, J=17, 2 Hz), 5.29 (dd, 1H, J=11, 2 Hz), 2.40 (s, 3H).
Quantity
3.17 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
4.38 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
190 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
CN1CCN2CCN(C)P1N(C)CC2.C(#N)C.[Br:18][C:19]1[CH:24]=[CH:23][C:22]([C:25]2[O:26][C:27]([CH3:33])=[C:28]([CH2:30][CH2:31]I)[N:29]=2)=[CH:21][CH:20]=1>C1COCC1>[Br:18][C:19]1[CH:20]=[CH:21][C:22]([C:25]2[O:26][C:27]([CH3:33])=[C:28]([CH:30]=[CH2:31])[N:29]=2)=[CH:23][CH:24]=1

Inputs

Step One
Name
Quantity
3.17 g
Type
reactant
Smiles
CN1P2N(CCN(CC1)CCN2C)C
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
C(C)#N
Step Three
Name
Quantity
4.38 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)C=1OC(=C(N1)CCI)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC=C(C=C1)C=1OC(=C(N1)CCI)C
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)#N
Step Six
Name
Quantity
190 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrate under reduced pressure
ADDITION
Type
ADDITION
Details
add EtOAc and water to the residue
CUSTOM
Type
CUSTOM
Details
Separate the layers
EXTRACTION
Type
EXTRACTION
Details
extract the aqueous material with EtOAc
WASH
Type
WASH
Details
Wash the crude
EXTRACTION
Type
EXTRACTION
Details
organic extract with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry over MgSO4
FILTRATION
Type
FILTRATION
Details
filter
CONCENTRATION
Type
CONCENTRATION
Details
concentrate
CUSTOM
Type
CUSTOM
Details
Purify on silica gel eluting with 7% EtOAc

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
BrC1=CC=C(C=C1)C=1OC(=C(N1)C=C)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.31 g
YIELD: PERCENTYIELD 83%
YIELD: CALCULATEDPERCENTYIELD 78.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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